molecular formula C13H15FN6O B7462458 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

Cat. No. B7462458
M. Wt: 290.30 g/mol
InChI Key: FGWNOWFCLBWQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone, commonly known as FPE or FPE-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research. FPE-1 belongs to the class of piperazine compounds and has a tetrazole ring attached to it.

Mechanism of Action

FPE-1 acts as a sigma-1 receptor agonist and a serotonin transporter inhibitor. Sigma-1 receptors are involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. The inhibition of serotonin transporters by FPE-1 leads to an increase in serotonin levels in the synaptic cleft, which can result in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that FPE-1 has anxiolytic and antidepressant effects in animal models. FPE-1 has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response. Additionally, FPE-1 has been found to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FPE-1 in lab experiments is its specificity for sigma-1 receptors and serotonin transporters. This specificity allows for the study of these receptors without affecting other neurotransmitter systems. Additionally, FPE-1 has been found to have a low toxicity profile in animal models, making it a safe compound for use in lab experiments. However, one limitation of using FPE-1 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of FPE-1. One direction is the development of new antidepressant drugs based on FPE-1's mechanism of action. Another direction is the study of FPE-1's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the role of sigma-1 receptors and serotonin transporters in various physiological processes.

Synthesis Methods

The synthesis of FPE-1 involves the reaction of 2-fluoroaniline with piperazine in the presence of a catalyst to form N-(2-fluorophenyl)piperazine. This intermediate is then reacted with ethyl chloroacetate to form N-(2-fluorophenyl)piperazine-1-carboxylate. The final step involves reacting N-(2-fluorophenyl)piperazine-1-carboxylate with sodium azide to form FPE-1.

Scientific Research Applications

FPE-1 has potential use in scientific research as it has been found to interact with the serotonin transporter and sigma receptors. This interaction can be useful in studying the role of these receptors in various physiological processes, such as mood regulation and pain perception. FPE-1 has also been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new antidepressant drugs.

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6O/c14-11-3-1-2-4-12(11)18-5-7-19(8-6-18)13(21)9-20-10-15-16-17-20/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNOWFCLBWQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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